4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-14-11-18(12-19(24)22(14)2)27-17-7-9-23(10-8-17)20(25)13-26-16-5-3-15(21)4-6-16/h3-6,11-12,17H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKLCICUYCHNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves several steps:
Formation of the 4-fluorophenoxyacetyl intermediate: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-fluorophenoxyacetyl chloride.
Acylation of piperidine: The 4-fluorophenoxyacetyl chloride is then reacted with piperidine to form 1-(2-(4-fluorophenoxy)acetyl)piperidine.
Coupling with 1,6-dimethylpyridin-2(1H)-one: The final step involves the coupling of 1-(2-(4-fluorophenoxy)acetyl)piperidine with 1,6-dimethylpyridin-2(1H)-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, 4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes due to its potential bioactivity.
Medicine
Medically, this compound may serve as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate its uniqueness, we compare this compound with structurally analogous derivatives, focusing on substituents, molecular properties, and reported activities.
Table 1: Structural and Molecular Comparison
Key Findings :
Substituent Effects on Bioactivity: The target compound’s 4-fluorophenoxyacetyl group may enhance metabolic stability compared to the sulfonyl and benzoyl derivatives, as fluorination often reduces oxidative degradation . The sulfonyl derivative (C19H19ClFN2O4S) introduces a polar sulfonamide group, which could improve solubility but may reduce membrane permeability compared to the acetyl linker in the target compound .
Synthetic Accessibility: The target compound shares synthetic steps with PROTAC-like molecules (e.g., tert-butyl carbamate intermediates and HCl-mediated deprotection), as seen in related piperidine-pyridinone hybrids . However, its fluorophenoxyacetyl group requires specialized coupling reagents for regioselective acylation, unlike the sulfonyl or benzoyl derivatives .
Biological Activity
The compound 4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , identified by its CAS number 2034429-51-9 , is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 374.4 g/mol
- Structural Features : The compound features a piperidine ring, a fluorophenoxyacetyl group, and a dimethylpyridinone moiety, which contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Receptors : Potential modulation of neurotransmitter receptors, particularly in the central nervous system.
- Enzymatic Activity : Inhibition of specific enzymes related to metabolic pathways, which may contribute to its therapeutic effects.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds with similar structures. While specific data on this compound is limited, related piperidine derivatives have shown effectiveness against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Neuropharmacological Effects
The compound's structural similarities to known neuroactive agents suggest potential effects on:
- CNS Activity : Possible anxiolytic or antidepressant effects through modulation of serotonin or dopamine receptors.
- Case Studies : Research into similar compounds has shown promise in treating mood disorders and anxiety.
3. Anticancer Properties
Emerging studies indicate that derivatives of pyridinone compounds may exhibit anticancer activity:
- Mechanism : Induction of apoptosis in cancer cells via activation of caspases or inhibition of cell proliferation pathways.
- Research Findings : In vitro studies have shown that related compounds can reduce tumor growth in various cancer cell lines.
Data Table: Biological Activity Summary
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
- Study on Antimicrobial Effects :
- Neuropharmacological Evaluation :
- Anticancer Research :
Q & A
Q. How can molecular dynamics simulations clarify binding mechanisms?
- Methodological Answer :
- Force Fields : Use AMBER or CHARMM to simulate ligand-receptor complexes (50 ns trajectories) .
- Binding Free Energy : Compute via MM-PBSA to quantify contributions of van der Waals, electrostatic, and solvation terms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
